An In-depth Technical Guide to 4-Hydroxysulfamerazine: Structure, Properties, and Analysis
An In-depth Technical Guide to 4-Hydroxysulfamerazine: Structure, Properties, and Analysis
Abstract: This technical guide provides a comprehensive overview of 4-hydroxysulfamerazine, a principal metabolite of the sulfonamide antibiotic, sulfamerazine. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies. By synthesizing field-proven insights with foundational scientific principles, this guide serves as an authoritative resource for understanding the significance of this metabolite in the broader context of sulfonamide pharmacology and metabolism.
Introduction: The Significance of a Metabolite
Sulfonamides represent a historic class of synthetic antimicrobial agents that function by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] This blockade disrupts the production of vital nucleic acids and proteins, leading to a bacteriostatic effect.[1] Sulfamerazine (4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide) is a notable member of this class, historically used for various bacterial infections.[1][2]
The clinical efficacy and safety profile of any xenobiotic, including drugs like sulfamerazine, are profoundly influenced by its metabolic fate. The biotransformation of a parent drug into its metabolites can significantly alter its pharmacological activity, solubility, and rate of excretion.[3] 4-Hydroxysulfamerazine emerges as a critical player in this narrative, being a major metabolite of sulfamerazine.[3][4] Its formation, a result of Phase I aromatic hydroxylation, introduces a polar hydroxyl group that fundamentally changes the molecule's properties.[3] Understanding the chemical and physical characteristics of 4-hydroxysulfamerazine is therefore paramount for a complete pharmacokinetic and pharmacodynamic assessment of the parent drug, sulfamerazine.
Chemical Identity and Structure
The precise identification and structural understanding of a molecule are the bedrock of all subsequent chemical and biological investigations.
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IUPAC Name: 4-amino-N-(4-hydroxy-6-methylpyrimidin-2-yl)benzenesulfonamide (Note: Hydroxylation can occur on the pyrimidine ring, a common metabolic route for sulfamerazine[4][5]).
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CAS Number: 6947-80-4[3]
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Molecular Formula: C₁₁H₁₂N₄O₃S[3]
The structure of 4-hydroxysulfamerazine retains the core benzenesulfonamide group essential for its antibacterial action but is distinguished by the addition of a hydroxyl group to the pyrimidine ring.[3] This modification is a key outcome of in vivo metabolic processes.[3]

Physicochemical Properties: A Comparative Analysis
The introduction of a hydroxyl group via metabolism imparts distinct physicochemical properties to 4-hydroxysulfamerazine, differentiating it from its parent compound. These properties are fundamental to its biological behavior, including its solubility and interaction with biological systems.
| Property | Value/Description | Rationale and Significance |
| Molecular Formula | C₁₁H₁₂N₄O₃S | Defines the elemental composition of the molecule.[3] |
| Molecular Weight | 280.31 g/mol | Calculated from the molecular formula.[3] |
| Appearance | Not explicitly detailed in available literature. | Typically a solid powder, characteristic of sulfonamides. |
| Solubility | Generally more water-soluble than sulfamerazine. | The polar hydroxyl group enhances hydrogen bonding with water, increasing aqueous solubility. This is a critical factor that facilitates more rapid renal excretion compared to the parent drug.[3] |
| pKa | Specific values are not readily available. | As a sulfonamide, it possesses acidic properties due to the sulfonamide proton. The ionization state at physiological pH influences its distribution and transport across membranes. |
| Polarity | Increased polarity compared to sulfamerazine. | The addition of the -OH group significantly increases the molecule's polarity, contributing to its altered pharmacokinetic profile.[3] |
Metabolism: The Biotransformation of Sulfamerazine
4-Hydroxysulfamerazine is a product of the body's natural detoxification machinery. The metabolic conversion of sulfamerazine primarily follows two pathways: N4-acetylation and ring hydroxylation.
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Phase I Reaction (Hydroxylation): Cytochrome P450 enzymes catalyze the addition of a hydroxyl group, predominantly on the pyrimidine ring, to form 4-hydroxysulfamerazine.[4][5] This process increases the molecule's water solubility. While acetylation at the N4-position generally inactivates the drug, hydroxylated metabolites that retain a free para-aminophenyl group may still possess some antimicrobial properties.[3]
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Phase I Reaction (Acetylation): The N4-amino group can be acetylated to form N4-acetylsulfamerazine. This metabolite typically lacks antibacterial activity.[6][7]
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Phase II Reaction (Conjugation): The newly formed hydroxyl group on 4-hydroxysulfamerazine can undergo subsequent Phase II conjugation, such as glucuronidation, to form an even more water-soluble conjugate that is readily excreted.[3][5]
Experimental Protocols
The generation and analysis of drug metabolites are crucial for drug development. Below are standardized, field-proven protocols for the in vitro generation and subsequent quantification of 4-hydroxysulfamerazine.
Protocol 1: In Vitro Generation of 4-Hydroxysulfamerazine using Liver Microsomes
Rationale: This protocol simulates the Phase I metabolic hydroxylation that occurs in the liver by using liver microsomes, which are rich in cytochrome P450 enzymes. This is a standard method for producing and studying drug metabolites.
Materials:
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Sulfamerazine
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Pooled liver microsomes (e.g., human, rat, or mouse)
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NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
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Phosphate buffer (pH 7.4)
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Acetonitrile (ACN), HPLC grade
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Incubator/shaking water bath at 37°C
Methodology:
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Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:
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Phosphate buffer (pH 7.4)
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Sulfamerazine solution (in a minimal amount of DMSO or buffer) to a final concentration of 10 µM.
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Liver microsomes (e.g., to a final concentration of 0.5 mg/mL).
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-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.
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Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume should be standardized (e.g., 200 µL).
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Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.
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Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile (ACN). This precipitates the proteins and halts enzymatic activity.
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Sample Preparation for Analysis: Centrifuge the mixture at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
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Collection: Carefully collect the supernatant, which now contains sulfamerazine and its metabolites (including 4-hydroxysulfamerazine), for HPLC analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
Rationale: HPLC is a robust and widely used technique for separating, identifying, and quantifying components in a mixture.[8] A reversed-phase method is ideal for separating the more polar 4-hydroxysulfamerazine from the less polar parent drug, sulfamerazine.
Instrumentation and Conditions:
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HPLC System: An HPLC system with a UV detector (e.g., UltiMate 3000)[9]
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Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient Elution:
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0-2 min: 5% B
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2-15 min: Linear gradient from 5% to 95% B
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15-18 min: 95% B
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18-20 min: Return to 5% B
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-
Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detection Wavelength: 268 nm[10]
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Column Temperature: 30°C
Methodology:
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System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
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Standard Preparation: Prepare calibration standards of sulfamerazine and, if available, 4-hydroxysulfamerazine of known concentrations.
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Sample Injection: Inject the supernatant obtained from Protocol 1 onto the HPLC system.
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Data Acquisition: Record the chromatogram. 4-Hydroxysulfamerazine, being more polar, will elute earlier than the parent drug, sulfamerazine.
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Quantification: Identify the peaks based on the retention times of the standards. Quantify the amount of metabolite formed by comparing its peak area to the calibration curve.
Conclusion
4-Hydroxysulfamerazine is not merely a metabolic byproduct but a key molecule in understanding the complete pharmacological profile of sulfamerazine. Its increased polarity, driven by the metabolically introduced hydroxyl group, governs its solubility and facilitates its excretion, thereby influencing the overall disposition of the parent drug. The analytical protocols outlined in this guide provide a robust framework for researchers to generate, isolate, and quantify this metabolite, enabling further studies into its potential biological activity and its role in drug metabolism. A thorough characterization of such metabolites is an indispensable component of modern drug discovery and development, ensuring a comprehensive understanding of a drug's journey through the body.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfamerazine?. Retrieved from [Link]
- Nouws, J. F., & Vree, T. B. (1983). Pharmacokinetics, metabolism, and renal clearance of sulfadiazine, sulfamerazine, and sulfamethazine and of their N4-acetyl and hydroxy metabolites in calves and cows. American journal of veterinary research, 44(11), 2118–2123.
- Nouws, J. F., Vree, T. B., & Guelen, P. J. (1985). Pharmacokinetics and renal clearance of sulfamethazine, sulfamerazine, and sulfadiazine and their N4-acetyl and hydroxy metabolites in horses. American journal of veterinary research, 46(2), 469–476.
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Vree, T. B., Hekster, Y. A., & Van Der Kleijn, E. (1986). Metabolism of Sulfonamides. Karger Publishers. Retrieved from [Link]
- Li, Y., et al. (2018). In vitro Metabolism Analysis of Sulfamerazine in Mice Liver by Ultra Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry. Current Pharmaceutical Analysis, 14(1), 17-22.
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National Center for Biotechnology Information. (n.d.). Sulfasalazine. PubChem Compound Database. Retrieved from [Link]
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Ortiz, C. P., et al. (2022). Molecular structure of sulfamerazine (4-amino-N-(4-methyl-2-pyrimidinyl)). ResearchGate. Retrieved from [Link]
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